molecular formula C22H18N6 B12432581 (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile

Cat. No.: B12432581
M. Wt: 366.4 g/mol
InChI Key: YIBOMRUWOWDFLG-UHFFFAOYSA-N
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Description

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the 2,6-dimethylphenylamine derivative: This can be achieved through nitration followed by reduction of a suitable precursor.

    Vinylation: Introduction of the cyanovinyl group can be done via a Heck reaction or similar coupling reaction.

    Pyrimidine ring formation: This step involves the construction of the pyrimidine ring, which can be synthesized through cyclization reactions involving appropriate precursors.

    Final coupling: The final step would involve coupling the pyrimidine derivative with the benzonitrile moiety under suitable conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation/acylation reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Materials Science: In the development of organic semiconductors or other advanced materials.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-(2-cyanovinyl)phenyl)amino)pyrimidine
  • **2,6-dimethyl-4-(2-cyanovinyl)aniline
  • **4-((4-(2-cyanovinyl)phenyl)amino)benzonitrile

Uniqueness

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, also known as Rilpivirine, is a compound with significant biological activity, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. This article explores its synthesis, biological mechanisms, efficacy, and potential applications based on diverse research findings.

  • Chemical Formula : C22H18N6
  • Molecular Weight : 366.42 g/mol
  • CAS Number : 500287-72-9
  • Melting Point : 245°C
  • Solubility : Slightly soluble in acetone and chloroform; very slightly soluble in water.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the 2,6-dimethylphenylamine derivative through nitration and reduction.
  • Vinylation using a Heck reaction to introduce the cyanovinyl group.
  • Pyrimidine ring formation via cyclization of appropriate precursors.
  • Final coupling with the benzonitrile moiety under optimized conditions .

Rilpivirine acts by binding to the reverse transcriptase enzyme of HIV, preventing the conversion of viral RNA into DNA, which is essential for viral replication. This inhibition is crucial for controlling HIV infection and is part of combination therapy regimens .

Efficacy and Potency

Research has demonstrated that Rilpivirine exhibits low nanomolar potency against HIV reverse transcriptase. For instance, studies indicate an IC50 value around 13 nM for its inhibitory action against HIV-1 reverse transcriptase . This effectiveness is attributed to its ability to occupy both the NNRTI binding pocket and the active site of the enzyme simultaneously, enhancing its inhibitory capacity .

Comparative Studies

A comparative analysis with other NNRTIs highlights Rilpivirine's unique efficacy profile:

CompoundIC50 (nM)Mechanism
Rilpivirine13NNRTI
Efavirenz30NNRTI
Nevirapine100NNRTI

Rilpivirine shows superior potency compared to other commonly used NNRTIs, making it a preferred choice in certain treatment regimens .

Clinical Trials

Clinical trials have established Rilpivirine's safety and efficacy profile in treatment-naïve adults. In a pivotal study, patients receiving Rilpivirine combined with tenofovir and emtricitabine showed comparable viral suppression rates to those treated with efavirenz-based regimens after 48 weeks .

Resistance Studies

Resistance mutations in HIV can significantly impact the efficacy of antiretroviral therapies. Studies have shown that Rilpivirine maintains effectiveness against certain mutations that confer resistance to other NNRTIs. Research indicates that specific mutations (e.g., K103N) can reduce susceptibility but do not completely abrogate Rilpivirine's activity .

Properties

IUPAC Name

4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870364
Record name 4-({4-[4-(2-Cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl}amino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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